3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one, also known as risperidone, is a heterocyclic compound with various pharmacological properties. [] It belongs to a class of medications known as atypical antipsychotics. [] While its primary applications are in the medical field, this document focuses solely on its scientific research applications, excluding drug use, dosage, and side effects.
Condensation and Reduction: One method involves the condensation of (2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-acetaldehyde with 6-fluoro-3-piperidinyl-1,2-benzisoxazole. [, , ] This reaction yields an intermediate enamine, 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]vinyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, which is then reduced to obtain risperidone.
Oxime Cyclization: Another method utilizes the oxime of risperidone, subjecting it to cyclization in the presence of an alkali metal hydroxide, alkali metal carbonate, or alkali metal C1-4-alkoxide in an inert organic solvent. [] The resulting base is then either converted to an acid addition salt or liberated from its acid addition salt.
DBU-Catalyzed N-Alkylation: A more recent approach involves a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed N-alkylation reaction. [] In this method, 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride in methanol, using diisopropylamine as a base. This method offers high yield (85%) and purity (over 97% by HPLC).
The molecular structure of 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one has been elucidated using techniques like X-ray crystallography. [, ] Key structural features include:
Planar Moieties: The benzisoxazole and pyrimidine rings within the molecule are essentially planar. [] The dihedral angle between these planes is minimal (5.6°). []
Conformations: The piperidine ring adopts a chair conformation. [, , , , , ] The tetrahydropyridine ring exhibits a half-chair or sofa conformation. [, , ] The hydroxy group in paliperidone (a derivative) shows disorder over two positions. []
Hydrogen Bonding: The crystal structure is stabilized by hydrogen bonds. [, ] These include classical O—H⋯O hydrogen bonds and C—H⋯N contacts. [] These interactions contribute to the formation of undulating sheets within the crystal lattice.
Oxidation: One of the major metabolic pathways of risperidone is oxidation, leading to the formation of its N-oxide derivative. [, ] This reaction is significant in both metabolic studies and in developing analytical methods for risperidone quantification.
Photodegradation: Exposure to UVA and UVC irradiation can cause photodegradation of risperidone, leading to the formation of several degradation products. [] These products have been characterized using techniques like LC-Q-TOF multistage mass spectrometry. []
Salt Formation: Risperidone, containing a basic nitrogen atom, can form salts with various acids. [] This property is utilized in its formulation and purification processes. For instance, risperidone chloride 2.5-hydrate is a known crystalline form. []
The compound shares structural similarities with triazolopyrimidines and benzoxazinone hybrids, which have been studied for their anticancer and herbicidal activities, respectively. Triazolopyrimidines have been shown to inhibit tubulin polymerization uniquely, not by competing with paclitaxel but by preventing the binding of vincas to tubulin, which is crucial for cancer cell division1. On the other hand, benzoxazinone hybrids act as protoporphyrinogen oxidase (PPO) inhibitors, a key enzyme in chlorophyll synthesis, thus providing herbicidal activity2. These mechanisms suggest that the compound could potentially exhibit similar biological activities due to its structural features.
The synthesis of triazolopyrimidines has led to the discovery of compounds with significant anticancer properties. These compounds have been able to overcome multidrug resistance and inhibit tumor growth in mouse xenograft models1. Given the structural similarities, it is plausible that "3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one" could also serve as a potent anticancer agent, potentially offering a new avenue for cancer therapy.
The herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has been demonstrated through their action as PPO inhibitors. These compounds have shown promising herbicidal activities and selectivity towards certain crops, indicating their potential use in agricultural weed management2. The compound may also possess herbicidal properties, which could be explored for the development of new herbicides.
Compounds with similar structures have been used as key intermediates in the synthesis of deoxycytidine kinase (dCK) inhibitors, which are important in the treatment of viral infections and cancer3. The practical synthesis of these intermediates suggests that "3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one" could also be valuable in the pharmaceutical industry for the development of new therapeutic agents.
Novel piperidine derivatives have been synthesized and shown to possess anti-angiogenic properties and the ability to cleave DNA, which are important for anticancer activity4. The structural features of "3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one" suggest that it may also exhibit similar biological activities, making it a candidate for further study in cancer research.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4